An In-depth Technical Guide to the Physical Properties of 1,3-Dilinoelaidoyl Glycerol
An In-depth Technical Guide to the Physical Properties of 1,3-Dilinoelaidoyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1,3-Dilinoelaidoyl glycerol (B35011). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this specific diacylglycerol. The guide includes a summary of its physical and chemical characteristics, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Core Physical and Chemical Properties
1,3-Dilinoelaidoyl glycerol is a diacylglycerol containing two linoelaidic acid molecules esterified to the sn-1 and sn-3 positions of a glycerol backbone. Linoelaidic acid is the trans isomer of linoleic acid. The specific arrangement of these fatty acids confers distinct physical and chemical properties to the molecule, which are crucial for its behavior in biological and chemical systems.
Table 1: Physical and Chemical Properties of 1,3-Dilinoelaidoyl Glycerol
| Property | Value | Source(s) |
| Molecular Formula | C39H68O5 | |
| Molecular Weight | 617.0 g/mol | |
| CAS Number | 372490-73-8 | [1] |
| Appearance | Solid | [1] |
| Purity | >98% | |
| Solubility | DMF: 10 mg/mlEthanol: 10 mg/mlEthanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |
| Storage Temperature | 2-8 °C | [2] |
Experimental Protocols for Physical Characterization
The following are detailed methodologies for determining the key physical properties of diacylglycerols like 1,3-Dilinoelaidoyl glycerol.
2.1. Determination of Melting Point
The melting point of a lipid is a critical parameter that influences its physical state and applications. For a pure crystalline solid, it is the temperature at which it transitions to a liquid.
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Differential Scanning Calorimetry (DSC)
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Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions like melting involve a change in heat flow.
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Protocol:
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Accurately weigh 5-10 mg of 1,3-Dilinoelaidoyl glycerol into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.
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Place both the sample and reference pans into the DSC cell.
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Heat the sample to a temperature well above its expected melting point (e.g., 80°C) to erase any thermal history.
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Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C) to ensure complete crystallization.
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Hold at the low temperature for a few minutes to stabilize.
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Heat the sample at a controlled rate (e.g., 5°C/min) until it is completely melted.
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The melting point is determined from the resulting thermogram as the peak temperature of the endothermic melting event. The onset and end temperatures of melting can also be determined.
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Capillary Tube Method
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Principle: This traditional method involves observing the temperature at which a small sample in a capillary tube melts when heated in a controlled temperature bath.
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Protocol:
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Finely powder a small amount of solid 1,3-Dilinoelaidoyl glycerol.
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Pack the powdered sample into a thin-walled capillary tube to a height of 2-4 mm.
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Attach the capillary tube to a calibrated thermometer.
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Immerse the thermometer and capillary tube in a heating bath (e.g., silicone oil) in a Thiele tube or a melting point apparatus.
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Heat the bath slowly, with constant stirring, at a rate of 1-2°C per minute near the expected melting point.
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Record the temperature at which the substance first begins to melt (the point at which the first drop of liquid is observed) and the temperature at which the last solid particle disappears. This range is reported as the melting point.
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2.2. Determination of Boiling Point
Due to their high molecular weight, the boiling points of diacylglycerols are typically very high and are often determined under reduced pressure to prevent decomposition.
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Distillation under Reduced Pressure
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Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered.
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Protocol:
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Place a sample of 1,3-Dilinoelaidoyl glycerol in a distillation flask.
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Assemble a vacuum distillation apparatus, ensuring all connections are airtight.
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Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.
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Slowly reduce the pressure in the system to the desired level.
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Begin heating the distillation flask gently.
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Record the temperature at which the liquid boils and the corresponding pressure. This is the boiling point at that specific pressure.
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2.3. Determination of Density
The density of a lipid can be determined using various methods, depending on its physical state.
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Pycnometry (for solids)
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Principle: A pycnometer is a flask with a known volume. The density of a solid is determined by measuring the mass of the pycnometer, the mass of the pycnometer with the sample, and the mass of the pycnometer with the sample and a liquid of known density in which the solid is insoluble.
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Protocol:
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Weigh a clean, dry pycnometer (m1).
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Add a known mass of 1,3-Dilinoelaidoyl glycerol to the pycnometer and weigh it again (m2).
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Fill the pycnometer containing the sample with a liquid of known density (e.g., a solvent in which the lipid is insoluble and which has a lower density) and weigh it (m3).
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Empty and clean the pycnometer, then fill it with the same liquid and weigh it (m4).
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The density of the solid can be calculated using the formula: Density = [(m2 - m1) * density of liquid] / [(m4 - m1) - (m3 - m2)]
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2.4. Analytical Characterization
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of 1,3-Dilinoelaidoyl glycerol.
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Thin-Layer Chromatography (TLC)
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Principle: TLC is used to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.
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Protocol:
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Dissolve a small amount of the sample in a suitable solvent.
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Spot the solution onto a TLC plate.
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Develop the plate in a chamber containing an appropriate mobile phase (e.g., a mixture of hexane (B92381) and diethyl ether).
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Visualize the spots using a suitable method (e.g., iodine vapor or a specific spray reagent). The retention factor (Rf) value can be calculated and compared to standards.
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Principle: GC separates volatile compounds, which are then detected and identified by MS based on their mass-to-charge ratio and fragmentation pattern. For non-volatile lipids, derivatization is often required.
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Protocol:
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Derivatize the 1,3-Dilinoelaidoyl glycerol to a more volatile form, for example, by transesterification to fatty acid methyl esters (FAMEs) to analyze the fatty acid composition.
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Inject the derivatized sample into the GC.
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The separated components are introduced into the mass spectrometer for analysis.
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High-Performance Liquid Chromatography (HPLC)
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Principle: HPLC separates compounds based on their interaction with a stationary phase in a column and a liquid mobile phase. It is well-suited for the analysis of non-volatile lipids.
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Protocol:
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Dissolve the sample in the mobile phase.
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Inject the solution into the HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).
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Elute the sample with an appropriate mobile phase.
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Detect the compound using a suitable detector, such as an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.
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Protocol:
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Dissolve the sample in a deuterated solvent (e.g., CDCl3).
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Acquire ¹H and ¹³C NMR spectra.
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The chemical shifts, coupling constants, and integration of the signals provide information about the structure of the molecule, including the position of the fatty acyl chains on the glycerol backbone.
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Biological Context: Diacylglycerol Signaling Pathways
Diacylglycerols (DAGs) are crucial second messengers in various cellular signaling pathways.[3] A primary role of DAG is the activation of Protein Kinase C (PKC) isoforms. While specific studies on 1,3-Dilinoelaidoyl glycerol's role in signaling are not extensively documented, its structural similarity to other DAGs suggests its likely involvement in similar pathways.
3.1. General Diacylglycerol-PKC Signaling Pathway
The activation of many cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, causing the release of calcium ions (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of DAG at the plasma membrane synergistically activate conventional and novel PKC isoforms. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses such as proliferation, differentiation, and apoptosis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a diacylglycerol such as 1,3-Dilinoelaidoyl glycerol.
